4-Sulfamoylphenyl acetate
Overview
Description
4-Sulfamoylphenyl acetate is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an acetyloxy group at the para position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfamoylphenyl acetate typically involves the acylation of 4-aminobenzenesulfonamide. One common method is the reaction of 4-aminobenzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Sulfamoylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoylphenol and acetic acid.
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 4-Sulfamoylphenol and acetic acid.
Substitution: Various substituted sulfonamides.
Oxidation: Sulfonic acids.
Reduction: Sulfinic acids.
Scientific Research Applications
4-Sulfamoylphenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase enzymes, which play a role in various physiological processes.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory and anticancer properties. They are being investigated for their potential use in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Sulfamoylphenyl acetate can be compared with other sulfonamide derivatives:
4-Sulfamoylphenyl-ω-aminoalkyl ethers: These compounds also inhibit carbonic anhydrase enzymes but may have different selectivity and potency profiles.
N-(4-Sulfamoylphenyl)amide Derivatives: These derivatives exhibit similar biological activities but may differ in their pharmacokinetic properties and therapeutic applications.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a versatile intermediate in organic synthesis make it a valuable compound in both research and industry.
Comparison with Similar Compounds
- 4-Sulfamoylphenyl-ω-aminoalkyl ethers
- N-(4-Sulfamoylphenyl)amide derivatives
- 4-Sulfamoylphenyl carbamothioyl amides
Properties
IUPAC Name |
(4-sulfamoylphenyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)13-7-2-4-8(5-3-7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEVUCZSBNXSDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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